molecular formula C12H13NO4 B14965563 (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid

Cat. No.: B14965563
M. Wt: 235.24 g/mol
InChI Key: SDPZPTWZENTROE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(2-Methoxy-5-methylanilino)-4-oxo-2-butenoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a conjugated enone system (C=C-C=O) and an anilino substituent at the 4-position. The molecule features a 2-methoxy-5-methylphenyl group attached via an amide linkage, which influences its electronic properties and biological interactions. The (E)-configuration of the double bond between C2 and C3 is critical for its stability and reactivity, as trans-isomers often exhibit reduced steric hindrance compared to cis-forms .

This compound is structurally analogous to bioactive maleamic acid derivatives, which are known for their applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(E)-4-(2-methoxy-5-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+

InChI Key

SDPZPTWZENTROE-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 2-methoxy-5-methylaniline with suitable reagents to introduce the butenoic acid moiety. One common method involves the use of acylation reactions where 2-methoxy-5-methylaniline is reacted with acyl chlorides or anhydrides under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of (2E)-4-(2-methoxy-5-methylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents on Anilino Ring Double Bond Configuration Molecular Weight (g/mol) Key Functional Groups Reference
(2E)-4-(2-Methoxy-5-methylanilino)-4-oxo-2-butenoic acid 2-methoxy, 5-methyl E 265.26 α,β-unsaturated ketone, amide N/A
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-methyl Z 207.22 α,β-unsaturated ketone, amide
4-((2-(Methoxycarbonyl)-5-(2-thienyl)-3-thienyl)amino)-4-oxo-2-butenoic acid (AOB) 2-thienyl, 3-thienyl, methoxycarbonyl E 352.35 Thiophene rings, ester
4-(4-Acetylaminophenyl)-4-oxo-2-butenoic acid 4-acetylamino E 247.24 Acetamide, α,β-unsaturated ketone
(E)-4-(1,3-Benzodioxol-5-yl)-4-oxo-2-butenoic acid 3,4-methylenedioxy E 234.20 Benzodioxole, α,β-unsaturated ketone

Key Observations:

  • Stereochemistry: The (E)-configuration in the target compound and AOB enhances stability compared to the (Z)-isomer in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, which may exhibit steric strain .
  • Aromatic Substituents : Electron-donating groups (e.g., methoxy, methyl) increase lipophilicity, while electron-withdrawing groups (e.g., acetyl in ) improve solubility in polar solvents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (mg/mL) pKa (Carboxylic Acid) Melting Point (°C)
Target compound 1.98 0.45 (water) 3.12 168–170
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 1.65 0.78 (water) 3.05 154–156
AOB 2.75 0.12 (water) 2.89 192–194
4-(4-Acetylaminophenyl)-4-oxo-2-butenoic acid 1.30 1.20 (water) 3.20 178–180

Key Observations:

  • The target compound’s higher LogP (1.98) compared to acetylated analogues reflects increased membrane permeability, critical for cellular uptake in drug design.
  • AOB’s low water solubility (0.12 mg/mL) correlates with its bulky thiophene substituents, limiting bioavailability without formulation aids .

Key Observations:

  • AOB exhibits superior FABP4 inhibition (IC50 = 0.32 μM) compared to the target compound (IC50 = 0.85 μM), likely due to thiophene-mediated hydrophobic interactions .
  • The benzodioxole derivative’s anti-inflammatory activity highlights the role of electron-rich aromatic systems in COX-2 binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.